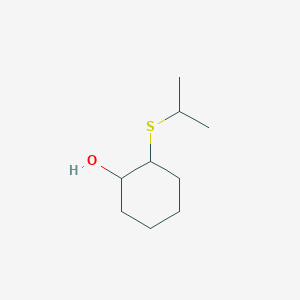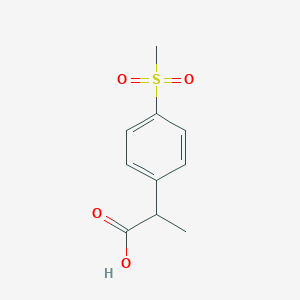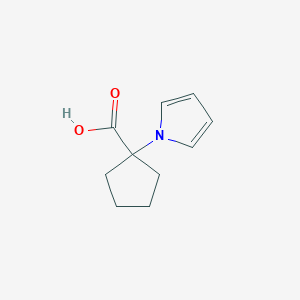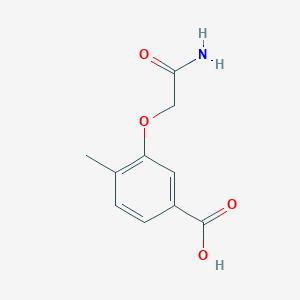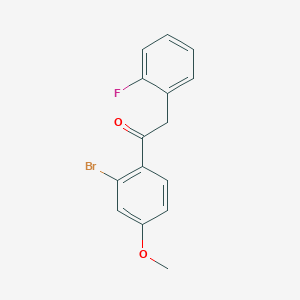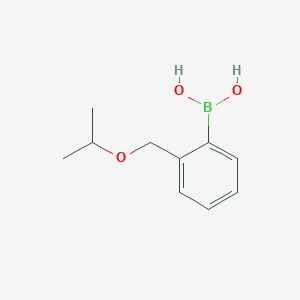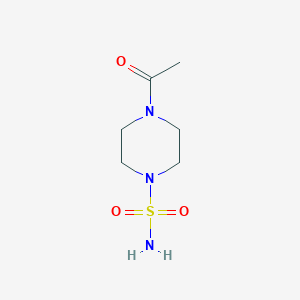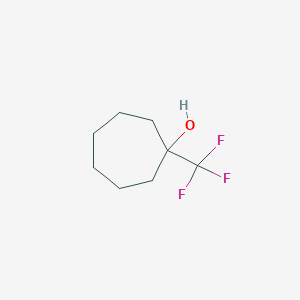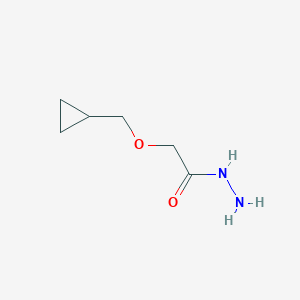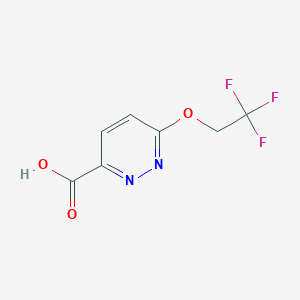
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
説明
“2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is a specialty chemical . It has a CAS number of 352637-16-2 . The molecular weight of this compound is 240.18 .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is represented by the InChI code: 1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
“2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is a solid at room temperature . The storage temperature is 4°C .科学的研究の応用
Applications in Structural Chemistry and Host-Guest Chemistry
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide and its derivatives are explored extensively in structural chemistry, particularly in understanding spatial orientations and interactions in crystal structures. For instance, studies on amide derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed intricate details about the self-assembly of molecules, weak interaction patterns, and the formation of channel-like structures in crystals (Kalita & Baruah, 2010). Similarly, the behavior of isoquinoline derivatives in response to different acids, forming gels or crystalline structures, highlights the versatility of these compounds in forming diverse molecular architectures (Karmakar, Sarma, & Baruah, 2007).
Applications in Antimicrobial and Antitubercular Research
Compounds like 2-(quinolin-4-yloxy)acetamides have shown promising results as potent in vitro inhibitors against Mycobacterium tuberculosis. These compounds have not only demonstrated high potency but also displayed activity against drug-resistant strains without apparent toxicity to mammalian cells (Pissinate et al., 2016). Further modifications of these compounds have led to enhanced antitubercular activity and favorable interaction profiles with existing antituberculosis drugs (Giacobbo et al., 2017).
Applications in Drug Discovery and Disease Treatment
The structural versatility of quinoline derivatives allows their use in designing novel compounds with therapeutic potential. For example, quinoline acetohydrazide derivatives have been identified as potential leads in anti-inflammatory and anti-cancer therapies due to their strong binding affinities and significant structural attributes (Manohar et al., 2018).
Applications in Sensory Technologies
Quinoline derivatives like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide have been utilized in developing sensitive and selective fluorescent sensors. These sensors have been used for detecting metal ions like cadmium and zinc, showcasing their potential in environmental monitoring and bioimaging applications (Zhou et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2,2,2-trifluoro-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDQNBRKSUBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



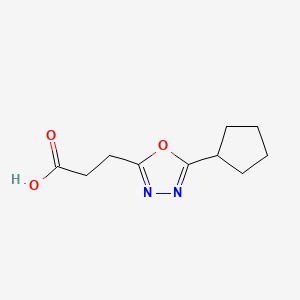
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
